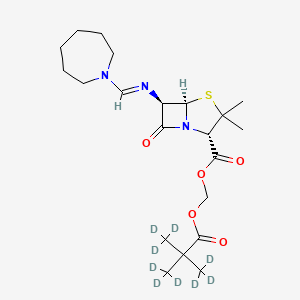

Pivmecillinam-d9

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H33N3O5S |

|---|---|

Molecular Weight |

448.6 g/mol |

IUPAC Name |

[3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoyl]oxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C21H33N3O5S/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23/h12,14-15,17H,6-11,13H2,1-5H3/t14-,15+,17-/m1/s1/i1D3,2D3,3D3 |

InChI Key |

NPGNOVNWUSPMDP-CJRVZOFXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2N=CN3CCCCCC3)(C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Deuterated Pivmecillinam

Strategic Approaches for Deuterium (B1214612) Incorporation into Pivmecillinam

The synthesis of Pivmecillinam-d9 primarily relies on a de novo synthesis strategy, which involves constructing the molecule from deuterated starting materials. This approach allows for the controlled placement of deuterium atoms at specific, non-exchangeable positions within the molecule. The general synthesis of Pivmecillinam involves the esterification of Mecillinam with a pivaloyloxymethyl halide. google.com For this compound, this necessitates the use of a deuterated pivaloyl-containing reagent.

While direct hydrogen-deuterium (H-D) exchange reactions on the final Pivmecillinam molecule are generally not favored due to the complexity of the molecule and the potential for non-specific labeling or degradation under harsh conditions, H-D exchange is a crucial strategy for preparing the necessary deuterated starting materials. researchgate.netmdpi.com For instance, the synthesis of the key intermediate, Pivalic acid-d9, can be achieved through methods that facilitate the exchange of protons for deuterons on a precursor molecule. selleckchem.commedchemexpress.comchemicalbook.com Such reactions often employ catalysts and a deuterium source like heavy water (D₂O) under specific conditions to achieve high levels of deuterium incorporation at the desired positions. mdpi.com However, for a molecule like pivalic acid, where the hydrogens are on methyl groups and not readily exchangeable, a synthetic route starting from smaller deuterated fragments is more practical than direct H-D exchange.

The most effective and controlled method for producing this compound is through a de novo synthesis pathway. This strategy begins with the synthesis of the deuterated ester side chain, followed by its coupling to the core β-lactam structure.

The key steps are:

Synthesis of Pivalic acid-d9 : This is the critical deuterated starting material. selleckchem.commedchemexpress.com It is a deuterated form of trimethylacetic acid. selleckchem.com The synthesis of Pivalic acid-d9 ensures that the nine deuterium atoms are located on the three methyl groups of the pivaloyl moiety. chemicalbook.com

Conversion to a Halomethyl Pivalate-d9 : The synthesized Pivalic acid-d9 is then converted into a reactive intermediate, such as chloromethyl pivalate-d9 or iodomethyl pivalate-d9. This "activated" form is necessary for the subsequent esterification step.

Synthesis of Mecillinam : The β-lactam core, Mecillinam, is typically synthesized from 6-aminopenicillanic acid (6-APA). google.comptgcn.com This involves reacting 6-APA with a suitable reagent to form the amidine side chain. google.com

Coupling Reaction : Finally, Mecillinam is reacted with the halomethyl pivalate-d9 intermediate. google.com This reaction, often carried out in an aprotic polar solvent in the presence of a base like potassium carbonate, forms the pivaloyloxymethyl ester, yielding the final product, this compound. google.com

This multi-step synthetic approach provides precise control over the location and number of deuterium atoms, ensuring the final product has the desired d9-labeling pattern with high isotopic purity. doi.org

Methodologies for Isotopic Purity and Enrichment Analysis in Deuterated Pivmecillinam Synthesis

Determining the isotopic purity and enrichment of this compound is critical to verify the success of the deuteration strategy. rsc.org A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this analysis. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR (Proton NMR) is used to confirm the positions of deuterium labeling. rsc.org In the ¹H NMR spectrum of a highly enriched this compound sample, the signal corresponding to the pivaloyloxymethyl protons would be significantly diminished or absent, confirming that deuterium incorporation has occurred at the intended site.

²H NMR (Deuterium NMR) can be used to directly observe the deuterium atoms in the molecule, providing further confirmation of the labeling pattern and purity.

¹³C NMR (Carbon-13 NMR) can also provide information about deuteration. The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns and shifts in the spectrum, which can be used to confirm the location of the deuterium atoms.

The combination of these techniques provides a comprehensive analysis, confirming the structural integrity of the molecule and quantifying the isotopic enrichment with a high degree of accuracy. rsc.org

Table 1: Analytical Techniques for Isotopic Purity Analysis

| Technique | Purpose | Information Obtained |

|---|---|---|

| HR-MS | Quantify isotopic enrichment | Distribution and abundance of isotopologues (e.g., d9, d8, d7) |

| ¹H NMR | Determine site of deuteration | Absence or reduction of proton signals at labeled positions |

| ²H NMR | Directly observe deuterium | Confirms presence and location of deuterium atoms |

| ¹³C NMR | Confirm deuteration sites | Shows C-D coupling and isotopic shifts |

Optimization of Deuteration Yields and Scalability for Research-Scale Production

Optimizing the yield and ensuring the scalability of the synthesis are crucial for producing sufficient quantities of this compound for research purposes. researchgate.net

Optimization of Reaction Conditions : Each step in the de novo synthesis must be optimized. This includes the choice of solvents, reaction temperatures, and catalysts. For the coupling of Mecillinam with the deuterated halomethyl pivalate (B1233124), factors such as the type of base used and the reaction time can significantly impact the yield. google.com For example, a reaction time of 10-20 hours at a temperature between 0-25 °C has been proposed for the non-deuterated synthesis. google.com Similar parameters would be optimized for the deuterated analogue.

Purification : Efficient purification methods are essential to isolate the final product with high chemical and isotopic purity. Techniques like column chromatography and recrystallization are commonly employed to remove unreacted starting materials, by-products, and isotopologues with lower deuterium content.

Scalability : Transitioning the synthesis from a laboratory scale to a larger research-scale production requires careful consideration of all parameters. researchgate.net The availability and cost of the deuterated starting materials, such as Pivalic acid-d9, are significant factors. chemicalbook.com Furthermore, reaction conditions that are viable on a small scale may need to be adapted for larger batches to ensure consistent yields and purity. The development of flow synthesis systems, which can offer better control over reaction parameters and potentially higher yields, is an emerging area in the production of deuterated pharmaceuticals. bionauts.jp

Table 2: Key Parameters for Synthesis Optimization and Scalability

| Parameter | Focus Area for Optimization | Impact on Production |

|---|---|---|

| Starting Materials | Purity and availability of Pivalic acid-d9 and 6-APA | Directly affects cost and quality of the final product |

| Coupling Reaction | Solvent, base, temperature, reaction time | Determines the yield and purity of this compound |

| Purification | Chromatography conditions, crystallization solvents | Ensures removal of impurities and by-products |

| Process Control | Monitoring reaction progress (e.g., by HPLC) | Allows for timely adjustments to maximize yield and minimize side reactions |

Sophisticated Analytical Characterization of Pivmecillinam D9

Mass Spectrometry-Based Characterization of Pivmecillinam-d9

Mass spectrometry (MS) stands as a cornerstone in the analysis of isotopically labeled compounds due to its high sensitivity and specificity. For this compound, MS-based methods are crucial for confirming its molecular weight and for its application in quantitative studies.

Stable isotope dilution (SID) analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis in pharmacokinetic studies. nih.gov In this methodology, a known concentration of a stable isotope-labeled version of the analyte, such as this compound, is added to biological samples as an internal standard (IS). alfa-chemistry.com Because the stable isotope-labeled internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, thus correcting for variations in sample preparation and instrument response. alfa-chemistry.com

In the quantitative analysis of Pivmecillinam in plasma, for instance, this compound serves as an ideal internal standard. nih.govcolab.wsnih.gov A validated LC-MS/MS method would involve the addition of this compound to plasma samples, followed by protein precipitation and chromatographic separation. The analyte and the internal standard are then detected by multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both Pivmecillinam and this compound. nih.govcolab.ws

The table below illustrates the typical MRM transitions that would be used in such an assay.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Pivmecillinam | 440.2 | 167.1 |

| This compound | 449.2 | 176.1 |

This interactive table showcases the precursor and product ions for both Pivmecillinam and its deuterated internal standard, this compound, which are essential for their selective and sensitive quantification in biological matrices.

The use of this compound ensures high accuracy and precision in determining the concentration of Pivmecillinam in pharmacokinetic studies, with typical validation parameters including linearity over a defined concentration range, and intra- and inter-day precision and accuracy within acceptable limits (e.g., ±15%). nih.govcolab.ws

During the synthesis of active pharmaceutical ingredients (APIs) like Pivmecillinam, various process-related impurities can be formed. synzeal.comsynzeal.com Identifying and controlling these impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. beilstein-journals.org Deuterated standards, such as this compound, can be invaluable tools in this process. researchgate.net

Isotopically labeled compounds can be used to trace the formation of impurities during synthesis. musechem.com For example, if a deuterated starting material is used in the synthesis of Pivmecillinam, the presence and structure of any resulting deuterated impurities can be readily identified by mass spectrometry. This approach helps in elucidating the reaction pathways that lead to impurity formation.

Furthermore, a synthesized deuterated version of a suspected impurity can serve as a reference standard for its unambiguous identification and quantification in the final API. By spiking the sample with the deuterated impurity standard, its chromatographic peak can be confirmed, and its concentration accurately measured. This is particularly useful for impurities that are difficult to synthesize or isolate in their non-labeled form. nih.gov

While routine mass spectrometry is used for quantification and identification, advanced techniques can provide deeper insights into the three-dimensional structure and conformation of molecules like this compound. Techniques such as ion mobility-mass spectrometry (IM-MS) and hydrogen-deuterium exchange mass spectrometry (HDX-MS) are powerful tools for structural biology. nih.gov

Ion mobility-mass spectrometry separates ions based on their size, shape, and charge in the gas phase, providing information about their conformational flexibility. scispace.comresearchgate.net For a molecule like this compound, IM-MS could potentially be used to compare its gas-phase conformation to that of the non-labeled Pivmecillinam, revealing any subtle structural changes induced by the isotopic substitution.

Hydrogen-deuterium exchange mass spectrometry is a technique used to probe the solvent accessibility of different parts of a molecule, which can provide insights into its higher-order structure and interactions. While more commonly applied to large biomolecules, the principles of HDX-MS could be adapted to study the conformational dynamics of smaller molecules like Pivmecillinam and its deuterated analogs in solution.

Advanced Spectroscopic Characterization of Deuterated Pivmecillinam

Spectroscopic techniques provide complementary information to mass spectrometry, offering detailed insights into the molecular structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H NMR and ²H NMR are crucial for confirming the precise location of the deuterium (B1214612) atoms. studymind.co.ukwikipedia.orgdoi.org In this compound, the nine deuterium atoms replace the nine protons of the pivaloyl group.

In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the nine protons of the pivaloyl group in Pivmecillinam (typically around 1.2 ppm) would be absent. The disappearance of this signal is a strong indication of successful deuteration.

²H NMR spectroscopy directly detects the deuterium nuclei. nih.gov The ²H NMR spectrum of this compound would show a signal at the chemical shift corresponding to the pivaloyl group, confirming the presence of deuterium at this position. The integration of this signal would also correspond to nine deuterium atoms.

The following table summarizes the expected key NMR signals for Pivmecillinam and this compound.

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| Pivmecillinam | ¹H | ~1.2 | s | -(C(CH₃)₃) |

| This compound | ¹H | - | - | Signal absent |

| This compound | ²H | ~1.2 | s | -(C(CD₃)₃) |

This interactive table contrasts the expected NMR signals for Pivmecillinam and this compound, highlighting how NMR spectroscopy is used to confirm the position of the deuterium labels.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. scispace.comnih.govresearchgate.net The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds. nih.gov This isotopic effect can be observed in the IR and Raman spectra of this compound. nih.govnih.govfrontiersin.orgresearchgate.net

The C-H stretching vibrations of the methyl groups in the pivaloyl moiety of Pivmecillinam typically appear in the 2850-3000 cm⁻¹ region of the IR and Raman spectra. In this compound, these C-H stretching bands are replaced by C-D stretching bands, which are expected to appear at a lower frequency, in the range of 2100-2250 cm⁻¹. This significant shift is a clear spectral signature of deuteration.

Similarly, C-H bending vibrations, which appear in the 1350-1480 cm⁻¹ region for the methyl groups of Pivmecillinam, will also shift to lower frequencies upon deuteration.

The table below outlines the expected vibrational frequencies for key functional groups in Pivmecillinam and this compound.

| Compound | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Pivmecillinam | C-H stretch (pivaloyl) | 2850-3000 |

| This compound | C-D stretch (pivaloyl) | 2100-2250 |

| Pivmecillinam | C-H bend (pivaloyl) | 1350-1480 |

| This compound | C-D bend (pivaloyl) | ~980-1080 |

This interactive table illustrates the expected shifts in vibrational frequencies upon deuteration of the pivaloyl group in Pivmecillinam, as observed by IR and Raman spectroscopy.

Chromatographic Methodologies for Resolution and Detection of this compound

The precise quantification and characterization of isotopically labeled compounds such as this compound are crucial for their application in pharmacokinetic and metabolic studies. Chromatographic techniques, particularly liquid chromatography coupled with mass spectrometry, represent the gold standard for such analyses. Gas chromatography also presents potential analytical avenues, although with specific challenges.

Development of Liquid Chromatography (LC) Methods for Deuterated Compounds

Liquid chromatography, especially when paired with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of deuterated compounds like this compound. The development of such methods often leverages the established protocols for the non-deuterated analogue, with modifications to optimize for the unique properties of the stable isotope-labeled standard.

The primary role of deuterated compounds like this compound in LC-MS/MS analysis is to serve as an ideal internal standard. Since its chemical properties are nearly identical to the parent compound, Pivmecillinam, it co-elutes during the chromatographic separation. However, due to the mass difference imparted by the nine deuterium atoms, it can be distinctly detected by the mass spectrometer. This co-elution and mass-based differentiation allow for highly accurate and precise quantification, as any variations during sample preparation and injection affect both the analyte and the internal standard equally.

A typical LC-MS/MS method for the analysis of Pivmecillinam, which would be the foundational method for this compound, involves protein precipitation from the biological matrix, followed by separation on a reverse-phase column. nih.gov For instance, a C18 column is often employed for the separation of Pivmecillinam and its active metabolite, mecillinam. nih.gov

The mobile phase composition is critical for achieving good chromatographic resolution. A common approach involves a gradient elution using a mixture of an aqueous solution with an organic modifier. For example, a mobile phase consisting of water with 0.1% formic acid and methanol (B129727) has been successfully used. nih.gov The formic acid helps to improve the peak shape and ionization efficiency in the mass spectrometer.

In the context of an LC-MS/MS method, the mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. This highly selective and sensitive detection method involves monitoring specific precursor-to-product ion transitions. For Pivmecillinam, a transition of m/z 440.2 → 167.1 has been reported. nih.gov For this compound, the precursor ion would be expected at m/z 449.2, while the product ion would likely remain the same or shift depending on the location of the deuterium atoms. This mass difference of 9 atomic mass units allows for the simultaneous monitoring of both the deuterated standard and the non-deuterated analyte without interference.

Table 1: Illustrative LC-MS/MS Parameters for Pivmecillinam Analysis

| Parameter | Value |

| Chromatographic Column | UltimateXB-C18 nih.gov |

| Mobile Phase | Water with 0.1% Formic Acid and Methanol nih.gov |

| Ionization Mode | Positive Ion Mode nih.gov |

| MRM Transition (Pivmecillinam) | m/z 440.2 → 167.1 nih.gov |

| Expected MRM Transition (this compound) | m/z 449.2 → 167.1 (or other relevant product ion) |

The validation of such an LC method would involve assessing parameters like linearity, precision, accuracy, and stability, ensuring the reliable performance of the assay for its intended application. nih.gov

Application of Gas Chromatography (GC) for Analytical Investigations

The application of gas chromatography (GC) for the analysis of β-lactam antibiotics, including Pivmecillinam and its deuterated analogue, is generally limited. This is due to the inherent chemical properties of these compounds. β-lactam antibiotics are typically non-volatile and thermally labile, meaning they are prone to degradation at the high temperatures required for GC analysis.

Direct injection of this compound into a GC system would likely result in the decomposition of the molecule, leading to inaccurate and unreliable results. To overcome this limitation, a chemical modification step known as derivatization is necessary. Derivatization aims to convert the non-volatile analyte into a more volatile and thermally stable derivative that is amenable to GC analysis.

Common derivatization techniques for compounds with active hydrogens, such as the carboxylic acid group in the active metabolite of Pivmecillinam (mecillinam), include silylation. Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the active hydrogens to replace them with trimethylsilyl (B98337) (TMS) groups. This process increases the volatility and thermal stability of the molecule.

While specific GC methods for this compound are not readily found in the literature, a hypothetical workflow would involve the following steps:

Hydrolysis: Pivmecillinam would first need to be hydrolyzed to its active form, mecillinam, to expose the functional groups suitable for derivatization.

Derivatization: The resulting mecillinam-d9 would be reacted with a silylating agent to form a volatile TMS-derivative.

GC Separation: The derivatized sample would then be injected into the GC, where it would be separated on a capillary column, likely a non-polar or medium-polarity column.

Detection: Detection could be achieved using a flame ionization detector (FID) or, for greater specificity and sensitivity, a mass spectrometer (GC-MS). In GC-MS, the mass spectrum of the derivatized this compound would provide structural information and allow for its differentiation from the non-deuterated form.

Table 2: Potential Derivatization Agents for GC Analysis of this compound (as Mecillinam-d9)

| Derivatization Agent | Abbreviation | Target Functional Group |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic Acid, Amine |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Carboxylic Acid, Amine |

It is important to note that the development of a robust and reproducible GC method for this compound would require significant optimization of the derivatization reaction conditions (e.g., reagent, solvent, temperature, and time) and the GC parameters (e.g., column, temperature program, and detector settings). Due to these complexities and the widespread availability and success of LC-MS/MS methods, GC is not the preferred technique for the analysis of Pivmecillinam and its deuterated analogues.

Isotope Effects in Pivmecillinam D9 Research

Examination of Kinetic Isotope Effects (KIEs) in Enzyme-Mediated Transformations relevant to Pivmecillinam Prodrug Activation

Pivmecillinam is an orally administered prodrug that is inactive in its initial form. wikipedia.orgscot.nhs.uk Its therapeutic activity is realized after it is absorbed and hydrolyzed by non-specific esterases, which are abundant in the blood, gastrointestinal mucosa, and other tissues. e-lactancia.org This enzymatic transformation converts Pivmecillinam into the active antibacterial agent, Mecillinam, along with pivalic acid and formaldehyde. e-lactancia.orgnih.gov The deuteration in Pivmecillinam-d9 is located on the pivalate (B1233124) moiety, which is cleaved off during this activation process. lgcstandards.com

Kinetic Isotope Effects (KIEs) are measured to determine if isotopic substitution at a particular position in a substrate molecule affects the rate of a chemical reaction. nih.gov This analysis provides valuable information about the reaction mechanism and the rate-determining step. nih.goveinsteinmed.edu

Primary vs. Secondary KIEs : A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. Since the carbon-deuterium (C-D) bonds in this compound are not directly cleaved during the ester hydrolysis that activates the prodrug, a significant primary KIE is not anticipated for this specific transformation. The reaction involves the cleavage of an ester bond, not a C-H or C-D bond.

Potential for Secondary KIEs : Secondary KIEs can occur when the isotopic substitution is at a position adjacent to the reacting center. These effects arise from changes in the vibrational state of the molecule between the ground state and the transition state. nih.gov For the enzymatic hydrolysis of this compound, a secondary KIE could theoretically be observed. Such an effect would provide insight into the nature of the transition state during the esterase-mediated reaction. nih.gov For instance, a change in hybridization at a carbon atom near the deuterium-labeled site could result in a measurable secondary KIE.

While the principles of KIEs are well-established tools for probing enzymatic mechanisms, specific experimental studies measuring the kinetic isotope effects for the esterase-mediated activation of this compound are not prominently available in published literature. nih.govnih.gov Such research would be necessary to definitively quantify the impact of deuteration on the rate of its conversion to Mecillinam.

Impact of Deuterium (B1214612) Substitution on Chemical Stability and Degradation Pathways

The substitution of hydrogen with deuterium is known to increase the strength of the covalent bond with carbon. The C-D bond is thermodynamically more stable and has a higher dissociation energy than the C-H bond. google.comgoogleapis.com This fundamental principle has significant implications for the chemical stability and metabolic fate of deuterated compounds. nih.gov

Enhanced Metabolic Stability : By strengthening the chemical bonds in the pivalate moiety, deuteration can make this compound less susceptible to metabolic pathways that might otherwise lead to its degradation. google.com This increased stability could potentially alter the compound's pharmacokinetic profile.

Alteration of Degradation Pathways : The increased stability of the C-D bonds could influence the degradation pathways of the molecule. For beta-lactam antibiotics like Pivmecillinam, a primary route of degradation, aside from enzymatic hydrolysis, is the chemical breakdown of the beta-lactam ring. nih.gov A study on Penicillin G demonstrated a significant solvent isotope effect on its degradation rate when in deuterium oxide (D₂O) versus water (H₂O), indicating that isotopic substitution can influence the stability of the core antibiotic structure. nih.gov While this is a solvent effect, it highlights the sensitivity of the penicillin structure to isotopic changes. Deuteration within the this compound molecule itself could similarly affect its degradation profile, potentially favoring certain pathways over others due to the energetic differences between breaking C-H versus C-D bonds.

The enhanced bond stability is a known advantage of deuteration in drug design, often explored to improve pharmacokinetic properties. nih.gov However, detailed experimental studies on the specific degradation pathways of this compound compared to its non-deuterated counterpart are required for a complete understanding.

Spectroscopic and Physicochemical Manifestations of Deuteration

The introduction of nine deuterium atoms into the Pivmecillinam molecule results in distinct and measurable changes in its physicochemical and spectroscopic properties. scot.nhs.ukcymitquimica.com

Physicochemical Properties: The most direct consequence of deuteration is an increase in molecular mass. This and other key properties are compared in the table below. Deuteration can also lead to subtle changes in properties like lipophilicity, which can influence a drug's distribution in the body. googleapis.comgoogle.com

Spectroscopic Differences: Deuteration leads to predictable and significant alterations in various types of spectra:

Mass Spectrometry (MS): MS analysis will clearly show a mass shift corresponding to the number of deuterium atoms incorporated. For this compound, the molecular ion peak will appear approximately 9 Da higher than that of the non-deuterated Pivmecillinam.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the signals corresponding to the protons that have been replaced by deuterium will disappear. Conversely, in ²H (deuterium) NMR spectroscopy, a signal will appear for the deuterated positions. Deuteration can also cause small shifts in the resonance of nearby nuclei, such as ¹³C, an effect known as a deuterium isotope effect on the chemical shift. nih.gov

Vibrational Spectroscopy (IR and Raman): The vibrational frequency of a bond is dependent on the mass of the atoms involved. Because deuterium is heavier than hydrogen, C-D bond stretching and bending vibrations occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations. This results in a distinct and identifiable shift in the infrared (IR) and Raman spectra.

Computational Predictions and Experimental Validation of Deuterium Isotope Effects

The effects of isotopic substitution can be predicted and rationalized through computational chemistry, with these predictions then being tested via experimental validation.

Computational Predictions : Modern computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling molecules and predicting the outcomes of isotopic substitution. nih.govmdpi.com These calculations can be used to predict changes in molecular geometry, vibrational frequencies, and electronic structure. For instance, computations can estimate the magnitude of KIEs by modeling the transition state of a reaction. mdpi.com They can also predict spectroscopic changes, such as the shifts in NMR chemical shifts or vibrational frequencies, providing a theoretical basis for experimental observations. nih.gov

Experimental Validation : The predictions made by computational models require experimental validation. For KIEs, this involves carefully designed kinetic experiments to measure reaction rates for both the deuterated and non-deuterated compounds under identical conditions. rsc.org Variable temperature KIE studies can provide further insight, particularly into quantum tunneling effects. rsc.org For spectroscopic effects, validation comes from direct measurement using techniques like NMR, IR, and MS, and comparing the experimental data with the computationally predicted spectra. rsc.org

While these computational and experimental methodologies are standard in the study of isotope effects, specific research applying these techniques to predict and validate the full range of deuterium isotope effects in this compound is not extensively documented in the accessible scientific literature. The application of such methods would be invaluable for a more complete characterization of this deuterated compound.

Computational and Theoretical Studies on Deuterated Drug Analogs, with Emphasis on Pivmecillinam D9

Quantum Chemical Calculations for Predicting Deuteration Sites and Energetics in Pivmecillinam

Quantum chemical (QC) calculations are fundamental in modern drug design, providing deep insights into molecular structure and reactivity at the atomic level. wikipedia.org These methods are particularly valuable for predicting the most effective sites for deuteration in a molecule like Pivmecillinam and understanding the energetic basis for the observed effects.

The primary rationale for deuteration is to leverage the kinetic isotope effect (KIE). The bond between carbon and deuterium (B1214612) (C-D) has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. In drug metabolism, the cleavage of a C-H bond is often the rate-limiting step in enzymatic reactions, particularly those mediated by cytochrome P450 enzymes. By replacing a metabolically vulnerable hydrogen with deuterium, the rate of metabolism at that position can be significantly reduced.

Quantum chemistry methods, such as Density Functional Theory (DFT), can be employed to model this phenomenon. wikipedia.orgchemrxiv.org Researchers can calculate the bond dissociation energies for various C-H bonds within the Pivmecillinam structure. This allows for the identification of the most labile hydrogens—those most likely to be abstracted during metabolism. These positions become prime candidates for deuteration.

Furthermore, QC calculations can quantify the energetic stabilization of the C-D bond compared to the C-H bond, providing a theoretical prediction of the KIE. These calculations can also model the transition states of metabolic reactions, offering a more dynamic picture of how deuteration influences the reaction pathway. chemrxiv.org Another subtle but important phenomenon that can be investigated is the Ubbelohde effect, where deuteration can alter the length and strength of hydrogen bonds, potentially affecting drug-receptor interactions. nih.gov Ab initio quantum-chemical calculations can model these subtle changes in binding. nih.gov

Table 1: Hypothetical Quantum Chemical Analysis for Site-Specific Deuteration This table illustrates the conceptual data generated from QC calculations to guide deuteration strategy. Values are hypothetical.

| Position in Pivmecillinam Moiety | Bond Type | Calculated Bond Dissociation Energy (kcal/mol) | Predicted KIE (kH/kD) | Suitability for Deuteration |

|---|---|---|---|---|

| Pivaloyloxymethyl - Methyl Groups | C-H | 98.5 | - | High (Metabolically active site) |

| Pivaloyloxymethyl - Methyl Groups (d9) | C-D | 99.8 | ~6-8 | |

| Azepane Ring - Methylene | C-H | 100.2 | - | Low (Less metabolically active) |

| Azepane Ring - Methylene (deuterated) | C-D | 101.4 | ~1.5-2 |

Molecular Modeling and Dynamics Simulations for Conformational Analysis of Deuterated Pivmecillinam Analogs

While quantum chemistry excels at describing the electronic structure and energetics of static molecules, molecular modeling and molecular dynamics (MD) simulations provide insights into the dynamic behavior of a drug and its interaction with biological targets over time. nih.govnih.gov For Pivmecillinam-d9, these techniques are crucial for understanding how deuteration might alter its three-dimensional shape (conformation) and its binding to penicillin-binding proteins (PBPs), the ultimate targets of its active form, mecillinam. researchgate.net

MD simulations solve Newton's equations of motion for a system containing the drug, its protein target, and surrounding solvent molecules, allowing researchers to observe molecular motion on the nanosecond to microsecond timescale. researchgate.net For a deuterated analog, the primary input change is the increased mass of the deuterium atoms. While seemingly minor, this change can influence the vibrational modes of the molecule and, consequently, its conformational landscape.

A typical MD simulation study on this compound binding to a PBP would involve:

System Setup: Placing the deuterated ligand into the binding site of a PBP crystal structure.

Simulation: Running the simulation for a sufficient duration to allow the complex to equilibrate and explore various conformational states.

Analysis: Analyzing the trajectory to understand the stability of the binding, the flexibility of different parts of the drug and protein, and the network of interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. nih.gov

These simulations can reveal whether this compound adopts a different predominant binding pose compared to its non-deuterated counterpart or if its residence time in the binding pocket is altered. Such changes could have significant implications for the drug's efficacy.

Table 2: Key Metrics from a Conceptual Molecular Dynamics Simulation This table outlines typical analyses performed on MD simulation trajectories to compare a deuterated and non-deuterated drug analog.

| Analysis Metric | Description | Potential Implication of Deuteration |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the ligand's backbone atoms from a reference structure over time. | A lower, more stable RMSD for this compound might indicate a more stable binding pose. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Changes in RMSF in the pivaloyloxymethyl group could reflect altered flexibility due to the heavier isotopes. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the drug and the protein target. | Could reveal differences in hydrogen bond occupancy or lifetime, consistent with the Ubbelohde effect. nih.gov |

| Binding Free Energy Calculation | Estimates the strength of the interaction between the drug and its target using methods like MM/PBSA. | Could predict whether deuteration leads to a marginal increase or decrease in binding affinity. |

In Silico Approaches for Investigating Isotope-Dependent Molecular Interactions

In silico approaches encompass a wide range of computational techniques used in drug discovery to screen, design, and evaluate molecules. muslimuniversity.edu.af When studying isotope-dependent interactions, these methods aim to elucidate how the substitution of hydrogen with deuterium affects the non-covalent forces that govern drug-receptor binding. nih.gov

Molecular docking is a primary in silico tool used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking simulations can place the molecule into the active site of a PBP, providing a static snapshot of the likely binding mode. However, standard docking algorithms are generally insensitive to isotopic substitutions. Their value lies in providing the initial structural model that is essential for more sophisticated and computationally intensive methods.

One such advanced method is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach. In a QM/MM simulation, the most critical part of the system—such as the ligand and the key amino acid residues in the PBP active site—is treated with high-level quantum mechanics. nih.gov The rest of the protein and solvent are treated with more computationally efficient classical molecular mechanics. This allows for a highly accurate description of the electronic interactions, such as hydrogen bonds and van der Waals forces, precisely where they matter most. A QM/MM approach would be ideal for studying the subtle isotope-dependent changes in the hydrogen-bonding network between this compound and its target, providing a level of detail that pure molecular mechanics cannot capture.

Table 3: Comparison of In Silico Methods for Isotope Effect Investigation

| Method | Primary Application for this compound | Strengths | Limitations |

|---|---|---|---|

| Molecular Docking | Predicting the initial binding pose in the PBP active site. | Computationally fast, suitable for high-throughput screening. nih.gov | Generally insensitive to isotopic changes; provides a static picture. |

| Molecular Dynamics (MD) | Analyzing conformational flexibility and stability of the drug-protein complex over time. nih.gov | Captures dynamic effects and solvent interactions. | Computationally intensive; accuracy is dependent on the force field used. |

| QM/MM | Achieving a high-accuracy calculation of interaction energies and electronic effects in the active site. | Accurately models electronic phenomena like bond polarization and charge transfer. nih.gov | Very computationally expensive; limited to smaller system sizes or shorter timescales. |

Structure-Activity Relationship (SAR) Studies Incorporating Deuteration Strategies

Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. dokumen.pub Deuteration represents a unique SAR strategy where the modification to the structure is minimal—the replacement of a proton with a neutron—yet the impact on the molecule's pharmacokinetic properties can be profound. uobaghdad.edu.iqgoogleapis.com

Computational studies are integral to modern SAR campaigns. For a deuterated drug like this compound, the "activity" in the SAR equation extends beyond simple target binding to include metabolic stability. The computational workflow supports the SAR study by building predictive models.

Prediction of Metabolism: As discussed in section 5.1, quantum chemistry calculations can predict which sites are most susceptible to metabolism. This allows for the rational design of various deuterated analogs for synthesis and testing. ornl.gov

Prediction of Affinity: As detailed in sections 5.2 and 5.3, MD and QM/MM methods can predict how, or if, deuteration affects binding affinity to the target PBP. While significant changes are not always expected, it is crucial to ensure that the modification does not negatively impact the drug's ability to bind its target. nih.gov

Integration and Modeling: The in silico data (predicted metabolic stability, binding affinity) is then correlated with in vitro and in vivo experimental results. This integrated dataset helps build a comprehensive SAR model. For example, if a specific deuteration pattern in Pivmecillinam is predicted to have a high KIE and shows no loss of binding affinity in simulations, it becomes a high-priority candidate for further development.

This iterative cycle of computational prediction, synthesis, and experimental testing allows for a more efficient exploration of the chemical space, ultimately guiding chemists toward the analog with the most optimized therapeutic profile.

Table 4: Illustrative SAR Data for Hypothetical Deuterated Pivmecillinam Analogs This table conceptualizes how computational predictions and experimental data are integrated in an SAR study.

| Analog | Deuteration Site | Predicted KIE (In Silico) | Predicted Binding Affinity (vs. Non-deuterated) | Observed Metabolic Half-life (In Vitro) | SAR Conclusion |

|---|---|---|---|---|---|

| Pivmecillinam | None | 1.0 | Reference | T½ = X | Baseline compound. |

| Analog 1 | Azepane Ring (d4) | 1.8 | ~100% | T½ = 1.2X | Minor stability improvement; low priority. |

| This compound | Pivaloyloxymethyl (d9) | 7.5 | ~99% | T½ = 3.5X | Significant stability improvement with retained affinity; high-priority candidate. |

| Analog 3 | Thiazolidine Ring (d2) | 1.2 | ~85% | T½ = 1.1X | Negligible stability gain with potential loss of affinity; deprioritized. |

Bioanalytical Applications and Method Development for Pivmecillinam D9 in Research Contexts

Development and Validation of Robust Bioanalytical Methods utilizing Pivmecillinam-d9 as an Internal Standard

The development and validation of robust bioanalytical methods are fundamental in pharmaceutical research, ensuring the reliable quantification of drugs and their metabolites in biological matrices. europa.euresearchgate.net In the analysis of Pivmecillinam, a prodrug of the antibiotic Mecillinam, the use of a stable isotope-labeled internal standard (IS) like this compound is a critical component for achieving accuracy and precision. synzeal.comaxios-research.com Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on a suitable IS to compensate for variability during sample preparation and analysis. researchgate.net

This compound, as a deuterated analog of the analyte, shares very similar physicochemical properties with Pivmecillinam. This similarity ensures that it behaves almost identically during extraction, chromatography, and ionization, thus effectively correcting for any analyte loss or fluctuation in the MS signal. The validation of such methods is a comprehensive process that demonstrates the suitability of the assay for its intended purpose. europa.eu

A typical LC-MS/MS method for Pivmecillinam would involve protein precipitation from plasma samples, followed by chromatographic separation and detection. nih.gov For instance, a method developed for the quantification of Pivmecillinam and its active metabolite, Mecillinam, in human plasma utilized protein precipitation with acetonitrile (B52724) and separation on a C18 column. nih.gov While this particular study used Cephalexin as the internal standard, the principles of method validation remain the same and highlight the common procedures in the field. nih.gov

The validation process for a method using this compound would encompass the evaluation of several key parameters as outlined by regulatory guidelines. These parameters ensure the method is reliable and reproducible for its intended use in pharmacokinetic or other research studies.

Table 1: Key Validation Parameters for Bioanalytical Methods

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |

| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |

Strategies for Mitigating Matrix Effects and Enhancing Reproducibility in Quantitative Analysis with Deuterated Analogs

Matrix effects, defined as the alteration of ionization efficiency by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS-based bioanalysis. These effects can lead to either ion suppression or enhancement, compromising the accuracy and reproducibility of the quantitative data. The use of a stable isotope-labeled internal standard, such as this compound for the analysis of Pivmecillinam, is the most effective strategy to mitigate these matrix effects. researchgate.net

Because this compound is structurally and chromatographically almost identical to the unlabeled Pivmecillinam, it co-elutes and experiences the same matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by matrix effects is effectively normalized. This ensures that the quantitative results remain accurate even with variations in matrix composition between different samples.

Several strategies are employed during method development to minimize and control matrix effects:

Efficient Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often more effective than simple protein precipitation in removing interfering matrix components.

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte and its IS from the bulk of the matrix components can significantly reduce ion suppression or enhancement.

Choice of Ionization Source: While electrospray ionization (ESI) is widely used, atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects for certain compounds.

A study on the quantification of Pivmecillinam and Mecillinam in human plasma reported no apparent matrix effect, which is a testament to a well-developed and optimized method. nih.gov While this study did not use a deuterated internal standard, the principle of assessing and minimizing matrix effects is universal. nih.gov The validation of a bioanalytical method must include a thorough assessment of matrix effects. This is typically done by comparing the response of the analyte in post-extraction spiked matrix samples from different sources to the response of the analyte in a neat solution.

Table 2: Approaches to Evaluate and Mitigate Matrix Effects

| Approach | Description |

| Post-Extraction Addition | Comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a pure solvent. This helps to quantify the extent of ion suppression or enhancement. |

| Matrix Factor Calculation | The matrix factor is calculated by dividing the peak response in the presence of matrix by the peak response in the absence of matrix. A value close to 1 indicates minimal matrix effect. |

| Use of Stable Isotope-Labeled IS | The IS co-elutes with the analyte and experiences the same degree of matrix effect, allowing for accurate correction through the use of response ratios. |

| Chromatographic Optimization | Modifying the mobile phase, gradient, or column chemistry to achieve better separation of the analyte from interfering matrix components. |

By implementing these strategies, particularly the use of a deuterated internal standard like this compound, the reproducibility and reliability of quantitative bioanalysis can be significantly enhanced.

Role of this compound in Quality Control (QC) and Analytical Method Validation (AMV) in Pharmaceutical Development

In the realm of pharmaceutical development, quality control (QC) and analytical method validation (AMV) are indispensable for ensuring the integrity and reliability of data. synzeal.comaxios-research.com this compound plays a crucial role as an internal standard in these processes, particularly for the quantitative analysis of Pivmecillinam in various biological matrices. synzeal.comaxios-research.com The objective of AMV is to demonstrate that a bioanalytical method is suitable for its intended purpose, a process in which the performance of the internal standard is critically evaluated. europa.eu

During AMV, QC samples are prepared at multiple concentration levels (typically low, medium, and high) and are analyzed alongside calibration standards in each analytical run. The use of this compound helps to ensure the accuracy and precision of the measurements of these QC samples. The response of the internal standard is monitored throughout the analytical run to detect any potential issues with the analytical process, such as problems with extraction or instrument performance. Regulatory guidance often specifies that the internal standard response in the blank should not exceed a certain percentage (e.g., 5%) of the average internal standard response in the calibrators and QCs. fda.gov

Furthermore, this compound is essential for various stability assessments conducted during AMV. These assessments evaluate the stability of Pivmecillinam under different conditions that samples may encounter, such as freeze-thaw cycles, short-term bench-top storage, and long-term storage. By using a stable isotope-labeled IS, any degradation of the analyte during these stability studies can be accurately quantified. A study on Pivmecillinam and Mecillinam highlighted the importance of stability testing and the measures taken to enhance the stability of these compounds. nih.gov

Table 3: Application of this compound in QC and AMV

| Application Area | Role of this compound |

| Calibration Curve | Used to normalize the response of the calibration standards, ensuring a linear and accurate relationship between concentration and response. |

| Quality Control Samples | Included in QC samples to monitor the accuracy and precision of the method during validation and routine analysis. |

| Internal Standard Response Monitoring | The consistency of the IS response is monitored across all samples to identify potential analytical issues. |

| Stability Studies | Enables accurate quantification of the analyte during freeze-thaw, bench-top, and long-term stability assessments. |

| Matrix Effect Assessment | Helps to compensate for variability in ionization due to matrix effects, ensuring consistent quantification across different biological samples. |

Regulatory Science and Quality Assurance Perspectives for Deuterated Reference Materials

Adherence to Pharmacopeial Standards for Deuterated Impurity and Reference Standards

The regulatory landscape for deuterated active pharmaceutical ingredients (APIs) and their related impurities is still evolving. rti.orgresearchgate.net Currently, there are no specific guidelines from major pharmacopeias such as the European Pharmacopoeia (EP) or the United States Pharmacopeia (USP) that exclusively address the control of isotopic impurities in deuterated APIs. researchgate.net This has led to discussions within the pharmaceutical industry and regulatory bodies about how to appropriately manage isotopologues and isotopomers, which are unique impurities inherent to the synthesis of deuterated compounds. rti.orgresearchgate.net

In the absence of specific directives, there is a concern that regulatory agencies might default to existing guidelines for non-isotopic impurities, such as the ICH Q3A guidance, which may not be scientifically appropriate for deuterated compounds. researchgate.net The International Consortium for Innovation & Quality in Pharmaceutical Development (IQ) has established a working group to address these challenges and propose a science-based approach for the synthesis, analysis, and control of deuterated APIs. rti.orgdigitellinc.com

For now, adherence to pharmacopeial standards for a deuterated reference material like Pivmecillinam-d9 involves a multi-faceted approach:

Leveraging Existing Monographs: While a monograph for this compound may not exist, the monographs for the parent compound, Pivmecillinam, and its specified impurities are used as a starting point. aquigenbio.comsynzeal.comhumeau.com These provide the framework for identification tests, chromatographic purity methods, and assays that can be adapted for the deuterated analogue.

Use as an Internal Standard: Deuterated compounds are frequently used as internal standards in quantitative bioanalysis. pharmaffiliates.comsimsonpharma.com Regulatory guidelines, such as those from the FDA, acknowledge the use of deuterated internal standards in method validation to ensure accuracy and precision. fda.gov

Characterization of Impurities: Any non-deuterated Pivmecillinam or other related substances in the this compound material are treated as conventional impurities and must be controlled according to established pharmacopeial limits where applicable. aquigenbio.com

The primary challenge remains the classification and control of residual hydrogen at the deuterated positions (isotopic impurities), which requires specialized analytical techniques and specifications that are not yet standardized in pharmacopeias.

Best Practices for Comprehensive Characterization and Certification of this compound as a Reference Material

The certification of this compound as a reference material, particularly as a Certified Reference Material (CRM), requires a comprehensive characterization process to ensure its fitness for purpose. This goes beyond standard purity assessments to include isotopic composition. Best practices are often guided by standards such as ISO 17034 for the production of reference materials. sigmaaldrich.com

The comprehensive characterization of this compound involves a suite of analytical techniques to confirm its identity, purity (both chemical and isotopic), and concentration.

Key Characterization Analyses for this compound Reference Material:

| Parameter | Analytical Technique(s) | Purpose | Reference |

| Identity Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy | To unequivocally confirm the chemical structure of the molecule and the positions of the deuterium (B1214612) labels. | rsc.org |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) with UV or MS detection, Gas Chromatography (GC) | To quantify structurally related organic impurities (e.g., non-deuterated Pivmecillinam, synthesis by-products). | nist.gov |

| Isotopic Purity/Enrichment | Mass Spectrometry (MS), Quantitative NMR (qNMR) | To determine the percentage of deuterium incorporation at the specified positions and to quantify the distribution of different isotopologues (d0 to d8). | rti.orglgcstandards.comnist.gov |

| Assay/Content | Quantitative NMR (qNMR), Mass Balance Approach | To assign a certified value for the mass fraction or concentration of the analyte. The mass balance approach calculates purity by subtracting the sum of all impurities (organic, inorganic, water, residual solvents) from 100%. | rsc.orglgcstandards.com |

| Water Content | Karl Fischer Titration | To quantify the amount of water present, which is critical for accurate gravimetric preparation of standard solutions. | tlcstandards.com |

| Residual Solvents | Headspace Gas Chromatography (HS-GC) | To identify and quantify any solvents remaining from the synthesis and purification processes. | tlcstandards.com |

Certification as a CRM requires that the assigned property value (e.g., purity or concentration) is accompanied by a documented uncertainty and a statement of metrological traceability to the International System of Units (SI). rsc.orgnist.govlgcstandards.com This rigorous process ensures that the reference material is suitable for its intended use, such as calibrating instruments and validating analytical methods. nist.gov

Documentation and Traceability Requirements for Deuterated Active Pharmaceutical Ingredients (APIs) and Impurities

Robust documentation is a cornerstone of quality assurance for any reference material, including deuterated compounds. The primary document that accompanies a reference standard like this compound is the Certificate of Analysis (CoA). pharmaffiliates.comtlcstandards.comlgcstandards.com

A comprehensive CoA for a deuterated reference material must include specific information beyond that of a typical chemical standard:

Essential Components of a Certificate of Analysis for this compound:

| Section | Description of Content | Reference |

| Product Identification | Compound name (including deuterium notation, e.g., -d9), Catalogue Number, CAS Number, Molecular Formula, and Molecular Weight. | lgcstandards.comtlcstandards.com |

| Certified Property Value(s) | The certified concentration or mass fraction of the analyte, including the measurement uncertainty. The CoA should clarify if this value represents the sum of all isotopologues. | nist.govnist.gov |

| Purity Information | Detailed results for chemical purity (e.g., by HPLC) and isotopic purity (e.g., by MS), specifying the isotopic enrichment. | lgcstandards.comwaters.com |

| Method of Certification | A summary of the analytical methods used for characterization and value assignment (e.g., qNMR, mass balance). | rsc.orgnist.gov |

| Traceability Statement | A statement describing the metrological traceability of the certified value to a stated reference (e.g., SI units via a primary method or a higher-order reference material). | rsc.orglgcstandards.com |

| Homogeneity and Stability | Information confirming that the material is sufficiently homogeneous and data supporting its stability under specified storage conditions. | lgcstandards.com |

| Instructions for Use | Recommendations for proper storage, handling, and use to ensure the integrity of the material after opening. | lgcstandards.comnist.gov |

| Expiration of Certification | The date until which the certified value is considered valid, provided the material is handled and stored correctly. | nist.govnist.gov |

For deuterated APIs intended for clinical use, the documentation requirements extend to the full Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. digitellinc.com This includes detailing the synthesis process, starting materials, and the control strategy for both chemical and isotopic impurities. Establishing traceability for all measurements is critical for demonstrating the quality and consistency of the API. rsc.org

Future Directions and Advanced Research Frontiers for Deuterated Pivmecillinam Analogues

Exploration of Novel Bioanalytical Techniques Utilizing Deuterated Probes for Mechanistic Research

The use of deuterated compounds as stable isotope-labeled (SIL) internal standards is well-established; however, their role as bioanalytical probes for mechanistic research is an expanding frontier. Pivmecillinam-d9 is ideally suited for such applications, enabling detailed investigations into the parent drug's metabolic fate and mechanism of action.

One of the key areas of exploration is the study of the deuterium (B1214612) kinetic isotope effect (KIE). iaea.organsto.gov.au The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage at the site of deuteration. ansto.gov.au By strategically placing deuterium atoms on the Pivmecillinam molecule, researchers can probe specific metabolic pathways.

A novel bioanalytical approach involves the co-incubation of a 1:1 ratio of Pivmecillinam and this compound in an in vitro metabolic system, such as human liver microsomes. iaea.org Using tandem mass spectrometry (MS/MS) without prior chromatographic separation, the relative rate of disappearance of both the deuterated and non-deuterated forms can be monitored in real-time. iaea.organsto.gov.au A deviation from the initial 1:1 ratio would indicate a significant KIE, pinpointing a key site of metabolic transformation. iaea.org This technique offers a rapid and efficient screening method to understand how and where the drug is broken down, providing crucial insights that can guide the development of future drug candidates with improved metabolic stability. iaea.organsto.gov.au

Table 1: Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₄N₃O₅SD₉ · HCl | axios-research.comaxios-research.com |

| Molecular Weight | 448.63 + 36.46 | axios-research.comaxios-research.com |

| CAS Number | 32887-03-09 | axios-research.comaxios-research.com |

| Primary Application | Analytical Method Development, Internal Standard | axios-research.compharmaffiliates.com |

Integration of Deuterated Analogues in Advanced Imaging Techniques for In Vitro and Ex Vivo Studies

Advanced imaging techniques are revolutionizing our ability to visualize biological processes at the molecular level. Mass Spectrometry Imaging (MSI) has emerged as a powerful, label-free tool capable of mapping the spatial distribution of drugs, metabolites, and endogenous biomolecules directly in tissue sections. acs.org Deuterated analogues such as this compound are critical for unlocking the quantitative potential of MSI in in vitro and ex vivo studies. nih.gov

In a typical quantitative MSI workflow, a deuterated standard is sprayed uniformly over the tissue section prior to analysis. nih.gov Because this compound is chemically identical to Pivmecillinam, it accounts for variations in extraction and ionization efficiency that can occur across a heterogeneous tissue sample. acs.orgnih.gov However, its higher mass allows the mass spectrometer to easily distinguish its signal from that of the non-deuterated drug and other molecules. resolvemass.ca This allows for the creation of precise, quantitative maps showing the drug's concentration in different anatomical regions or cell populations.

This approach could be used to study the penetration and accumulation of Pivmecillinam in bacterial biofilms in vitro or to visualize its distribution in infected tissues from animal models ex vivo. Such studies provide invaluable information on whether the drug reaches its target site at a sufficient concentration.

Looking further ahead, the development of highly deuterated nanopolymers for use in deuterium magnetic resonance imaging (²H-MRI) presents another exciting frontier. nih.gov While not a direct application of this compound itself, the principles of using deuterated molecules as imaging agents could inspire future research into developing deuterated drug delivery systems that can be monitored non-invasively. nih.gov

Contributions of Deuterated Standards to Emerging Pharmaceutical Technologies and Methodologies for Quality Control and Research

The primary and most immediate contribution of this compound is its role as a high-fidelity internal standard for analytical testing, a cornerstone of modern pharmaceutical quality control and research. resolvemass.caaxios-research.compharmaffiliates.com The development of highly sensitive and specific analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies on the availability of robust internal standards. pharma-industry-review.com

Deuterated standards are considered the gold standard for quantitative mass spectrometry for several reasons:

Co-elution: They exhibit nearly identical chromatographic retention times to the analyte, ensuring that both are subjected to the same conditions at the same time. clearsynth.com

Correction for Matrix Effects: In complex samples, other molecules can suppress or enhance the ionization of the target analyte. Since the deuterated standard is affected in the same way, it provides a reliable basis for correction, ensuring accurate quantification. resolvemass.caclearsynth.com

Improved Precision and Accuracy: By compensating for variations during sample preparation and analysis, deuterated standards significantly enhance the reproducibility and reliability of analytical data. adventchembio.comclearsynth.com

This compound is used for the development and validation of analytical methods to quantify Pivmecillinam in active pharmaceutical ingredients (APIs) and finished drug products. axios-research.comaxios-research.com This ensures that manufacturing processes are consistent and that the final product meets the stringent specifications required by regulatory bodies and pharmacopoeias. adventchembio.compmda.go.jpmhlw.go.jp Its use demonstrates a commitment to data reliability and audit readiness, which is critical in the regulated pharmaceutical environment. adventchembio.com

Table 2: Comparison of Internal Standard Types in a Bioanalytical LC-MS/MS Assay

| Feature | Deuterated Standard (e.g., this compound) | Non-Isotopic Structural Analogue |

|---|---|---|

| Chromatographic Behavior | Co-elutes with the analyte. | Elutes at a different time than the analyte. |

| Ionization Efficiency | Nearly identical to the analyte. | May differ significantly from the analyte. |

| Correction for Matrix Effects | Excellent. Compensates for suppression/enhancement. | Poor to moderate. Less effective due to different elution times and ionization properties. |

| Correction for Extraction Loss | Excellent. Behaves identically during preparation. | Good. Similar, but not identical, behavior. |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| This compound Hydrochloride |

| Pivmecillinam |

| Pivmecillinam Hydrochloride |

Q & A

Q. How can this compound studies inform the development of novel deuterated antibiotics?

- Methodological Answer : Compare deuterated vs. non-deuterated analogs in resistance induction assays. Use genomic sequencing to identify mutations in bacterial targets post-exposure. Integrate PK/PD data with molecular dynamics simulations to optimize deuterium placement for enhanced stability and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.